Dibenzepin vs. Amitriptyline: 8-Fold Lower Relative Anticholinergic Potency
In a comprehensive antimuscarinic study across central and peripheral assays, dibenzepin demonstrated a relative anticholinergic potency of 1/600 (using scopolamine = 1 as reference), compared to amitriptyline at 1/75. This represents an 8-fold reduction in antimuscarinic activity for dibenzepin versus amitriptyline. Imipramine and nortriptyline showed intermediate values of 1/200 and 1/300, respectively [1].
| Evidence Dimension | Relative anticholinergic potency (normalized to scopolamine = 1) |
|---|---|
| Target Compound Data | Dibenzepin: 1/600 |
| Comparator Or Baseline | Amitriptyline: 1/75; Imipramine: 1/200; Nortriptyline: 1/300 |
| Quantified Difference | Dibenzepin is 8-fold less potent than amitriptyline (1/600 vs 1/75). It is 3.3-fold less potent than imipramine (1/600 vs 1/200) and 2-fold less potent than nortriptyline (1/600 vs 1/300). |
| Conditions | In vitro mouse brain homogenate binding affinity and in vivo central/peripheral antimuscarinic activity assays in mice (oxotremorine-induced hypothermia/tremor, mydriasis) and guinea pig ileum. |
Why This Matters
This quantified reduction in anticholinergic activity directly translates to a lower incidence and severity of anticholinergic side effects (e.g., dry mouth, constipation, blurred vision), a key differentiator for procurement when patient tolerability is a primary concern.
- [1] Rehavi M, Maayani S, Sokolovsky M. Antimuscarinic properties of antidepressants: dibenzepin (Noveril). Psychopharmacology (Berl). 1977;54(1):35-8. doi: 10.1007/BF00426538. PMID: 20647. View Source
